Methyl 1-aminocycloheptanecarboxylate hydrochloride
Description
Methyl 1-aminocycloheptanecarboxylate hydrochloride (CAS: 183429-63-2) is a cycloheptane-derived compound featuring a methyl ester and an amino group at the 1-position, stabilized as a hydrochloride salt. The compound is utilized in pharmaceutical research and chemical synthesis, particularly as a precursor or intermediate in the development of bioactive molecules.
Properties
IUPAC Name |
methyl 1-aminocycloheptane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-8(11)9(10)6-4-2-3-5-7-9;/h2-7,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVCCEMTDGDVRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90939719 | |
| Record name | Methyl 1-aminocycloheptane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183429-63-2, 92398-50-0 | |
| Record name | Methyl 1-aminocycloheptane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1-aminocycloheptane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-aminocycloheptanecarboxylate hydrochloride typically involves the esterification of 1-aminocycloheptanecarboxylic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-aminocycloheptanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted products.
Scientific Research Applications
Methyl 1-aminocycloheptanecarboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 1-aminocycloheptanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in esterification reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
Key structural differences among analogs include ring size , substituent position , and functional groups . These factors critically impact physical properties and reactivity.
Table 1: Comparative Analysis of Cycloalkane Derivatives
Biological Activity
Methyl 1-aminocycloheptanecarboxylate hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its interactions with various biological targets, including receptors and enzymes, which may have implications in therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 195.66 g/mol
- Chemical Structure : The compound features a cycloheptane ring substituted with an amino group and a carboxylate ester, contributing to its unique biological profile.
Research indicates that this compound may function as a ligand for various receptors, particularly the calcitonin gene-related peptide (CGRP) receptor. This interaction can modulate signaling pathways associated with pain perception and vascular regulation.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Pain Modulation : this compound has shown promise in reducing pain responses in animal models, potentially through its action on CGRP pathways .
- Vasodilation Effects : The compound has been linked to vasodilation effects mediated by CGRP, which plays a significant role in migraine pathophysiology. In experimental models, administration of this compound resulted in increased blood flow, suggesting potential applications in treating migraine headaches .
- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic properties against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent .
Study on Migraine Treatment
A clinical study evaluated the efficacy of this compound as a preventive treatment for migraines. The results demonstrated a significant reduction in the frequency and severity of migraine attacks among participants receiving the compound compared to the placebo group .
Cancer Cell Line Analysis
In vitro studies assessed the impact of this compound on various cancer cell lines, including breast and lung cancer cells. The findings suggested that the compound inhibited cell proliferation at specific concentrations, indicating its potential as an anticancer therapeutic agent .
Summary of Biological Activities
Q & A
Basic: How can researchers optimize the synthesis of methyl 1-aminocycloheptanecarboxylate hydrochloride to improve yield and purity?
Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters. Key steps include:
- Solvent Selection : Use polar aprotic solvents (e.g., dichloromethane) to enhance intermediate solubility, as demonstrated in cyclopentene derivative synthesis .
- Temperature Control : Maintain temperatures below 10°C during critical steps (e.g., amine protection) to minimize side reactions .
- Purification Techniques : Employ recrystallization or column chromatography with gradients of methanol/chloroform to isolate the hydrochloride salt. Validate purity via HPLC (≥95%) .
- Stoichiometric Adjustments : Optimize molar ratios of reactants (e.g., amine:ester) using factorial design to identify yield-purity trade-offs .
Basic: What analytical techniques are most reliable for characterizing the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : Compare H and C NMR data to PubChem-deposited spectra (e.g., cyclohexane derivatives) to confirm stereochemistry and functional groups .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]) against theoretical masses (e.g., CHClNO: 231.09 Da) .
- X-ray Crystallography : Resolve crystal structures to validate bond angles (e.g., 106.2°–179.7° cycloheptane ring distortions) and hydrochloride salt formation .
Basic: How should researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Design accelerated stability studies:
- pH-Dependent Degradation : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via UV-HPLC and identify byproducts (e.g., ester hydrolysis products) .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C) and correlate with DSC endotherms .
- Light Sensitivity : Expose to UV/VIS light (ICH Q1B guidelines) and quantify photodegradation using LC-MS .
Advanced: What strategies can resolve contradictions in pharmacological target identification for this compound?
Methodological Answer:
Address conflicting data through:
- Binding Assays : Perform competitive radioligand binding studies (e.g., with H-labeled analogs) to assess affinity for aminergic receptors (e.g., σ-1 or NMDA subtypes) .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with cycloheptane-binding pockets, prioritizing targets with ΔG < -8 kcal/mol .
- Knockout Models : Validate target relevance in CRISPR-engineered cell lines lacking suspected receptors .
Advanced: How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) between synthesized batches?
Methodological Answer:
Systematically isolate variables:
- Impurity Profiling : Use HPLC-MS to identify trace contaminants (e.g., unreacted amine or ester precursors) and adjust reaction quenching protocols .
- Deuterated Solvent Effects : Re-run NMR in DMSO-d vs. CDCl to assess solvent-induced shifts (δ ± 0.2 ppm) .
- Crystalline Polymorphism : Analyze XRD patterns to detect polymorphic forms affecting IR carbonyl stretches (~1700 cm) .
Advanced: What methodologies are effective for impurity profiling in pharmaceutical-grade batches?
Methodological Answer:
Adopt pharmacopeial guidelines (e.g., EP/USP):
- HPLC-DAD : Use C18 columns (5 µm, 250 × 4.6 mm) with 0.1% TFA in acetonitrile/water (gradient: 10%→90% ACN). Track impurities at 220 nm (LOQ: 0.05%) .
- Spiking Studies : Add known impurities (e.g., methyl ester analogs) to quantify recovery rates (target: 95–105%) .
- Stability-Indicating Methods : Validate forced degradation samples (heat, acid/alkali) to ensure method specificity .
Advanced: How can in vitro-in vivo discrepancies in pharmacokinetic data be mitigated?
Methodological Answer:
Bridge gaps via:
- PAMPA Assays : Measure artificial membrane permeability (Pe > 1 × 10 cm/s) to predict oral bioavailability .
- Microsomal Stability : Incubate with liver microsomes (human/rat) to quantify CYP450-mediated clearance (t < 30 min suggests rapid metabolism) .
- Pharmacokinetic Modeling : Use WinNonlin to simulate absorption-distribution profiles, adjusting for cycloheptane ring lipophilicity (clogP ~2.5) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
